7-Fluoro-1H-indazole-5-carbonitrile
Overview
Description
7-Fluoro-1H-indazole-5-carbonitrile is a fluorinated aromatic compound with the molecular formula C8H4FN3. It belongs to the class of indazole derivatives, which are significant heterocyclic compounds known for their diverse biological and pharmacological activities
Mechanism of Action
Target of Action
7-Fluoro-1H-indazole-5-carbonitrile is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indazole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of indazole derivatives has been achieved under various conditions, suggesting that they may be stable under a range of environmental conditions .
Biochemical Analysis
Biochemical Properties
7-Fluoro-1H-indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound may interact with monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters . These interactions highlight the potential of this compound in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-inflammatory and anticancer activities by affecting the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound may inhibit protein kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, this compound may modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indazole derivatives can be stable under specific conditions, but their stability may be compromised under extreme pH or temperature . Over time, this compound may degrade into metabolites that could have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular function, such as altered cell proliferation or differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities, without causing significant toxicity. At high doses, this compound may induce toxic or adverse effects, such as hepatotoxicity or neurotoxicity . Threshold effects may also be observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites may be influenced by the activity of specific enzymes, such as cytochrome P450s, which play a crucial role in the biotransformation of xenobiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzonitrile with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-indazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and cyano positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of 7-fluoro-1H-indazole-5-amine.
Substitution: Formation of various substituted indazole derivatives depending on the substituent used.
Scientific Research Applications
7-Fluoro-1H-indazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
1H-indazole-5-carbonitrile: Lacks the fluorine atom, resulting in different reactivity and biological activity.
7-Chloro-1H-indazole-5-carbonitrile: Chlorine substitution instead of fluorine, leading to variations in chemical properties and applications.
Uniqueness: 7-Fluoro-1H-indazole-5-carbonitrile is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-fluoro-1H-indazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-2-5(3-10)1-6-4-11-12-8(6)7/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENZRAKKJDIQAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630227 | |
Record name | 7-Fluoro-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-24-9 | |
Record name | 7-Fluoro-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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